Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-)

説明

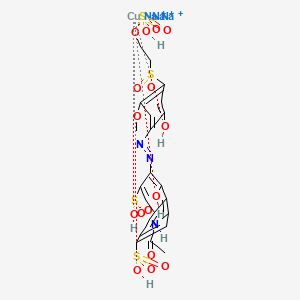

Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) is a highly substituted copper-containing azo complex with a naphthalene backbone. Its structure features:

- Azo linkage: Connects the naphthalene core to a phenyl group substituted with methoxy, hydroxyl, and sulfonated ethyl sulfonate moieties .

- Sulfonate groups: Enhances water solubility, critical for applications in dyes or biological staining .

- Copper coordination: Stabilizes the complex, influencing its spectral properties and redox behavior .

特性

CAS番号 |

85631-95-4 |

|---|---|

分子式 |

C21H21CuN3Na3O16S4+3 |

分子量 |

832.2 g/mol |

IUPAC名 |

trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-methoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid;copper |

InChI |

InChI=1S/C21H21N3O16S4.Cu.3Na/c1-10(25)22-14-7-12(42(30,31)32)5-11-6-18(43(33,34)35)20(21(27)19(11)14)24-23-13-8-16(39-2)17(9-15(13)26)41(28,29)4-3-40-44(36,37)38;;;;/h5-9,26-27H,3-4H2,1-2H3,(H,22,25)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;;/q;;3*+1 |

InChIキー |

QPVFSSZVADQRNR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)CCOS(=O)(=O)O)OC)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cu] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) involves several steps:

Diazotization: The starting material, 5-acetamido-4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid, undergoes diazotization to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)aniline to form the azo compound.

Complexation: The azo compound is complexed with copper ions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustment, and the use of catalysts to facilitate the reactions.

化学反応の分析

Types of Reactions

Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also undergo reduction reactions, leading to the cleavage of the azo bond.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines.

科学的研究の応用

Applications in Textile Industry

1. Dyeing and Printing

Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) is primarily used as a reactive dye for cotton fabrics. Its ability to form covalent bonds with cellulose fibers allows for vibrant and long-lasting colors. The dye exhibits good light fastness and resistance to washing, making it suitable for various textile applications.

| Property | Standard | Rating |

|---|---|---|

| Light Fastness | ISO | 6-7 |

| Oxygen Bleaching | 4 | |

| Perspiration Fastness | 4 | |

| Soaping | 4-5 (75℃) |

These properties ensure that textiles dyed with this compound maintain their color under various conditions.

2. Discharge Printing

The compound is also suitable for discharge printing techniques, where specific areas of dyed fabric are bleached to create patterns. This application takes advantage of the dye's reactive nature, allowing for precise control over color removal and design creation.

Environmental Considerations

While trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) is effective in textile applications, its environmental impact must be considered. Regulatory bodies monitor the use of such compounds to ensure they do not pose risks to human health or ecosystems.

Case Studies

Case Study 1: Textile Manufacturing

A study conducted on the application of this compound in a textile manufacturing facility demonstrated its effectiveness in producing vibrant colors on cotton fabrics. The facility reported high customer satisfaction due to the durability and vibrancy of the dyed products. Additionally, the dye's performance during washing tests exceeded expectations, confirming its suitability for commercial use.

Case Study 2: Eco-Friendly Practices

Another case study focused on integrating trisodium (5-acetamido-4-hydroxy...) into eco-friendly dyeing processes. The research highlighted modifications in application techniques that reduced water usage and chemical waste while maintaining high-quality dye outputs. This approach aligns with sustainable practices in the textile industry.

作用機序

The mechanism of action of Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The azo bond in the compound can undergo cleavage, leading to the formation of reactive intermediates that can interact with cellular components.

類似化合物との比較

Table 1: Key Properties of Comparable Azo-Metal Complexes

Key Differences

Metal Center: The target compound uses copper, which imparts distinct redox and spectral properties compared to chromium-based analogues (e.g., EC No: 405-665-4). Chromium complexes often exhibit higher thermal stability but raise toxicity concerns . Copper complexes, like the target compound, are favored for their brighter hues and lower environmental persistence .

Substituent Effects: The sulphooxyethyl sulphonyl group in the target compound enhances water solubility (>500 g/L in analogues) compared to nitro- or chloro-substituted derivatives (e.g., LogP = 1.2 for chromium complexes) . Methoxy groups in the phenyl ring improve lightfastness, a critical advantage over compounds like 5-(acetylamino)-4-hydroxy-3-((2-hydroxy-5-sulfophenyl)diazenyl)naphthalene-2,7-disulfonic acid (CAS: 101708-53-6), which lack such groups .

Application-Specific Performance: The target compound’s high sulfonate content makes it suitable for aqueous dyeing processes, unlike benzoylamino-substituted derivatives (e.g., CAS: 244630-41-9), which require organic solvents . Compared to pyrimidinyl-substituted cuprates (CAS: 69121-25-1), the target compound’s simpler phenyl-azo-naphthalene structure reduces synthetic complexity .

Research Findings and Industrial Relevance

- Stability : Methoxy and hydroxyl groups in the phenyl ring improve photostability, as demonstrated in accelerated weathering tests for similar dyes .

- Toxicity: Copper-based complexes generally exhibit lower acute toxicity (LD50 >2,000 mg/kg in rodents) compared to chromium variants, which are classified as carcinogens under REACH .

Limitations and Knowledge Gaps

- Long-term environmental fate data (e.g., biodegradation pathways) for sulphooxyethyl sulphonyl groups remain sparse .

生物活性

Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and as an antioxidant. This article explores the synthesis, characterization, and biological implications of this compound based on recent studies and available literature.

Chemical Structure and Properties

The compound is a copper complex characterized by a complex azo dye structure, which contributes to its unique properties. The structural formula can be represented as follows:

Antioxidant Activity

Copper complexes are known for their antioxidant properties. Studies have shown that the compound exhibits significant antioxidant activity, which is crucial for scavenging free radicals and reducing oxidative stress in biological systems. The antioxidant capacity was evaluated using various assays such as DPPH and ABTS, demonstrating its ability to neutralize reactive oxygen species (ROS) effectively .

Interaction with Biomolecules

The interaction of this copper complex with biomolecules has been extensively studied. Research indicates that it binds to serum albumins, which can enhance its bioavailability and therapeutic efficacy. The binding affinity was assessed through fluorescence emission spectroscopy, revealing strong reversible interactions with both human serum albumin (HSA) and bovine serum albumin (BSA) .

Furthermore, the compound's interaction with DNA has been investigated, showing potential as an artificial nuclease. This property is particularly relevant for anticancer applications, as it may induce apoptosis through oxidative damage to DNA .

Anticancer Potential

Several studies have highlighted the anticancer potential of copper complexes similar to Trisodium (5-acetamido-4-hydroxy...). For instance, a study on related copper complexes demonstrated their ability to induce cell death in various cancer cell lines by generating ROS and disrupting cellular homeostasis. The compound was tested against several cancer cell lines, including MCF-7 and HCT 116, showing promising results with IC50 values in the low micromolar range .

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicated no significant mutagenic effects at standard doses; however, further investigations are necessary to fully understand its long-term effects and potential carcinogenicity .

Data Summary

| Property | Value |

|---|---|

| Chemical Name | Trisodium (5-acetamido...) |

| CAS Number | 12769-08-3 |

| Antioxidant Activity | Significant (DPPH/ABTS assays) |

| Binding Affinity | High (to HSA/BSA) |

| IC50 Against MCF-7 | Low micromolar range |

| Mutagenicity | Negative in standard assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。